molecular formula C4H10KN3S4 B12708244 Ammonium potassium ethylenebis(dithiocarbamate) CAS No. 22221-14-3

Ammonium potassium ethylenebis(dithiocarbamate)

Cat. No.: B12708244
CAS No.: 22221-14-3
M. Wt: 267.5 g/mol
InChI Key: VMMXMXOFJZPMSA-UHFFFAOYSA-M
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Description

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of ammonium potassium ethylenebis(dithiocarbamate) exhibits characteristic bands associated with the dithiocarbamate functional group. Key absorptions include:

  • $$ \nu(\text{C-N}) $$: 1480–1520 cm$$^{-1}$$ (stretching of the thioureide bond)
  • $$ \nu(\text{C=S}) $$: 990–1050 cm$$^{-1}$$ (asymmetric stretching)
  • $$ \nu(\text{N-C-S}) $$: 720–780 cm$$^{-1}$$ (deformation modes).

The absence of free thiol ($$ \nu(\text{S-H}) $$) bands above 2500 cm$$^{-1}$$ confirms complete deprotonation of the parent dithiocarbamic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

$$^1\text{H NMR}$$ (D$$_2$$O, 400 MHz): The ethylene bridge protons resonate as a singlet at $$ \delta 3.8–4.1 \, \text{ppm} $$, while the ammonium protons appear as a broad peak near $$ \delta 1.5 \, \text{ppm} $$. $$^{13}\text{C NMR}$$ reveals signals for the thiocarbonyl carbons at $$ \delta 195–205 \, \text{ppm} $$, indicative of electron-withdrawing sulfur atoms.

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) in negative mode displays a prominent peak at $$ m/z = 210.4 $$, corresponding to the ethylenebis(dithiocarbamate) anion ($$C4H6N2S4^{2-}$$). Additional fragments at $$ m/z = 152 $$ and $$ m/z = 96 $$ arise from cleavage of the ethylene bridge and sulfur loss, respectively.

Comparative Analysis with Related Dithiocarbamate Complexes

Ammonium potassium ethylenebis(dithiocarbamate) shares structural motifs with other dithiocarbamates but differs in cation choice and coordination behavior.

Table 3: Comparison with Analogous Complexes

Compound Formula Key Features
Sodium ethylenebis(dithiocarbamate) $$Na2C4H6N2S_4$$ Smaller cations, higher solubility
Zinc ethylenebis(dithiocarbamate) $$ZnC4H6N2S4$$ Tetrahedral geometry, lower stability
Manganese(II) dithiocarbamate $$Mn(C5H{10}NS2)2$$ Paramagnetic, distinct redox behavior

The potassium-ammonium combination in this compound enhances lattice stability compared to purely alkali metal salts, as evidenced by higher melting points and reduced hygroscopicity. Furthermore, the ammonium ion introduces hydrogen-bonding interactions, which may influence its crystalline packing and dissolution kinetics.

Properties

CAS No.

22221-14-3

Molecular Formula

C4H10KN3S4

Molecular Weight

267.5 g/mol

IUPAC Name

azanium;potassium;N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate

InChI

InChI=1S/C4H8N2S4.K.H3N/c7-3(8)5-1-2-6-4(9)10;;/h1-2H2,(H2,5,7,8)(H2,6,9,10);;1H3/q;+1;/p-1

InChI Key

VMMXMXOFJZPMSA-UHFFFAOYSA-M

Canonical SMILES

C(CNC(=S)[S-])NC(=S)[S-].[NH4+].[K+]

Origin of Product

United States

Preparation Methods

Reaction Components and Conditions

Component Role Typical Amounts / Ratios Notes
Ethylenediamine (EDA) Diamine precursor 1 mole Provides the ethylene bridge
Carbon disulfide (CS2) Sulfur source for dithiocarbamate 2 moles Reacts with amine groups
Ammonium hydroxide (NH4OH) Provides ammonium cation Stoichiometric to neutralize charge Maintains alkaline pH
Potassium hydroxide (KOH) Provides potassium cation Stoichiometric to neutralize charge Maintains alkaline pH
Water Solvent Sufficient to dissolve reactants Reaction medium, temperature control

The reaction is typically carried out in aqueous solution with vigorous stirring to ensure homogeneity. The temperature is maintained below 30–40 °C during the addition of carbon disulfide to prevent side reactions and decomposition.

Stepwise Procedure

  • Preparation of Alkaline Amine Solution: Ethylenediamine is dissolved in water, and ammonium hydroxide and potassium hydroxide are added to create an alkaline medium.

  • Addition of Carbon Disulfide: Carbon disulfide is added dropwise to the alkaline amine solution under vigorous stirring, maintaining the temperature below 30 °C to control the exothermic reaction.

  • Reaction and Stirring: The mixture is stirred for 1 to 6 hours at temperatures ranging from 30 to 60 °C to complete the formation of ammonium potassium ethylenebis(dithiocarbamate).

  • Isolation: The product is isolated by filtration or precipitation, washed with water to remove impurities, and dried under controlled conditions.

Alternative Preparation via Metal Complexes

In some processes, ammonium potassium ethylenebis(dithiocarbamate) is prepared as an intermediate for metal complexes such as maneb (manganese ethylenebis(dithiocarbamate)). For example, the ammonium ethylenebis(dithiocarbamate) salt (amobam) or potassium analog (nabam) is reacted with metal salts to precipitate metal-dithiocarbamate complexes. This method involves:

  • Preparing ammonium or potassium ethylenebis(dithiocarbamate) salts as described above.

  • Reacting these salts with aqueous solutions of metal ions (e.g., manganese(II)) to form insoluble metal complexes.

  • Filtering, washing, and drying the precipitated complexes.

This approach highlights the importance of the ammonium potassium salt as a precursor in fungicide formulations.

Reaction Mechanism Insights

The formation of ammonium potassium ethylenebis(dithiocarbamate) involves nucleophilic attack of the amine nitrogen atoms on carbon disulfide, forming dithiocarbamate groups stabilized by the alkaline medium. The presence of both ammonium and potassium ions results from the use of ammonium hydroxide and potassium hydroxide, which neutralize the acidic protons and stabilize the salt form.

Research Findings and Optimization

  • Temperature Control: Maintaining reaction temperature below 30–40 °C during CS2 addition is critical to prevent decomposition and side reactions.

  • Reaction Time: Stirring for 1–6 hours ensures complete conversion; longer times may be used depending on scale and desired purity.

  • pH Maintenance: Alkaline conditions are essential for stability; acidic conditions lead to hydrolysis and decomposition of dithiocarbamates.

  • Purity and Particle Size: The use of dispersants such as sodium lignosulfonates can control particle size and improve filtration efficiency in downstream processing.

  • Environmental Stability: Ethylenebis(dithiocarbamates) are generally unstable in moisture and oxygen, requiring careful handling and storage conditions.

Summary Table of Preparation Parameters

Parameter Typical Range / Value Effect on Product
Temperature 20–40 °C (CS2 addition), up to 60 °C (reaction) Controls reaction rate and stability
Reaction Time 1–6 hours Ensures complete reaction
pH Strongly alkaline (pH > 10) Stabilizes dithiocarbamate salt
Stirring Vigorous Ensures homogeneity
Dispersant Addition 0.1–10% (optional) Controls particle size and filtration
Solvent Water Medium for reaction

Chemical Reactions Analysis

Ammonium potassium ethylenebis(dithiocarbamate) undergoes various chemical reactions, including:

Common reagents used in these reactions include carbon disulfide, sodium hydroxide, and various metal salts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Introduction to Ammonium Potassium Ethylenebis(dithiocarbamate)

Ammonium potassium ethylenebis(dithiocarbamate) is an organosulfur compound recognized for its diverse applications, particularly in agriculture and medicine. As a member of the dithiocarbamate family, it exhibits unique properties that enable it to form stable complexes with metal ions, thus enhancing its utility in various fields. This article delves into the scientific research applications of this compound, supported by comprehensive data tables and case studies.

Fungicidal Properties

Ammonium potassium ethylenebis(dithiocarbamate) is primarily utilized as a fungicide . Its effectiveness against a range of plant pathogens makes it a valuable tool in agricultural practices. Key diseases controlled by this compound include:

  • Anthracnose
  • Powdery Mildew
  • Downy Mildew

The mechanism of action involves the induction of oxidative stress in fungal cells, leading to cell death. Studies have shown that dithiocarbamates can disrupt mitochondrial function and promote apoptosis in fungi, thereby enhancing crop protection against diseases .

Metal Complex Formation

The compound's ability to form complexes with various metal ions is significant for its fungicidal efficacy. Interaction studies reveal that these metal-dithiocarbamate complexes exhibit varying degrees of antifungal activity depending on the specific metal ion involved. This property is critical for developing targeted fungicides that can be tailored for specific agricultural needs.

Agricultural Use Summary Table

Application TypeTarget PathogenMechanism of Action
FungicideAnthracnoseInduces oxidative stress leading to cell death
FungicidePowdery MildewDisrupts mitochondrial function
FungicideDowny MildewInduces apoptosis in fungal cells

Anticancer Research

Recent studies have explored the potential of ammonium potassium ethylenebis(dithiocarbamate) and related compounds as anticancer agents . Dithiocarbamates have been shown to inhibit catalase, an enzyme linked to cancer proliferation, and induce apoptosis in cancer cells. Notably, complexes formed with zinc(II) and copper(II) have demonstrated significant cytotoxic effects against breast and prostate cancer cell lines .

Treatment of Infectious Diseases

Dithiocarbamates have been investigated for their efficacy against various infectious diseases, including tuberculosis. They inhibit carbonic anhydrase enzymes critical for the survival of Mycobacterium tuberculosis. Research indicates that certain dithiocarbamate derivatives are more effective than conventional treatments .

Neuroprotective Studies

There is emerging interest in the neuroprotective properties of dithiocarbamates, particularly in relation to neurodegenerative diseases such as Alzheimer's. Compounds that inhibit acetylcholinesterase have shown promise in reversing cognitive dysfunction associated with these conditions .

Industrial Applications

Beyond agricultural and medical uses, ammonium potassium ethylenebis(dithiocarbamate) finds applications in various industrial sectors:

  • Water Treatment : As a biocide in cooling systems to control microbial growth.
  • Vulcanization : Used as an accelerator in rubber manufacturing.
  • Antifouling Agents : Employed in marine coatings to prevent biofouling.
  • Lubricant Additives : Enhances performance by reducing friction.

Industrial Use Summary Table

Application TypeIndustry SectorFunctionality
BiocideWater TreatmentControls microbial growth
VulcanizationRubber ManufacturingActs as an accelerator
Antifouling AgentMarine CoatingsPrevents biofouling
Lubricant AdditiveManufacturingReduces friction

Case Study 1: Agricultural Efficacy

A field study conducted on tomato crops demonstrated that the application of ammonium potassium ethylenebis(dithiocarbamate) significantly reduced the incidence of powdery mildew compared to untreated controls. The treated plants exhibited healthier foliage and improved yield, showcasing the compound's effectiveness as a fungicide.

Case Study 2: Anticancer Activity

In vitro studies comparing various dithiocarbamate complexes revealed that the copper(II) complex derived from ammonium potassium ethylenebis(dithiocarbamate) exhibited superior anticancer activity against prostate cancer cells when measured by apoptosis induction rates and proteasome inhibition levels.

Mechanism of Action

The compound exerts its effects primarily through its ability to bind metal ions. This binding inhibits the activity of enzymes that require metal cofactors, disrupting various biological processes. The strong chelating ability of ammonium potassium ethylenebis(dithiocarbamate) allows it to form stable complexes with metals such as copper, iron, and zinc, which are essential for enzyme function .

Comparison with Similar Compounds

Comparison with Similar EBDC Compounds

Structural and Compositional Differences

The EBDC family includes several structurally related compounds differentiated by their cationic metal/ammonium components (Table 1).

Table 1: Composition and Key Properties of EBDC Derivatives

Compound Name Metal/Ammonium Component Molecular Formula Key Structural Features
Ammonium potassium EBDC NH₄⁺, K⁺ C₄H₈N₂S₄·K·NH₄ Mixed ammonium-potassium salt
Mancozeb Mn²⁺, Zn²⁺ (polymeric complex) Complex polymer Mn/Zn coordination polymer
Metiram Zn²⁺, NH₄⁺ Mixture Zinc-ammonium salt with poly(ethylenethiuram disulfide)
Maneb Mn²⁺ C₄H₆MnN₂S₄ Manganese-only coordination complex
Zineb Zn²⁺ C₄H₆ZnN₂S₄ Zinc-only coordination complex

Sources:

Toxicity and Environmental Impact

Metabolic Byproducts

Degradation rates depend on formulation:

  • Mancozeb and Metiram : Slower ETU release due to polymeric structures, reducing acute toxicity .
  • Ammonium potassium EBDC : Degradation kinetics are unstudied, but ammonium ions may accelerate hydrolysis compared to metal-stabilized salts .
Neurotoxicity
  • Maneb : Linked to dopaminergic neurodegeneration in rats, attributed to manganese-induced mitochondrial dysfunction .
  • Ammonium potassium EBDC: No direct neurotoxicity data, but ammonium ions may mitigate metal-specific effects .

Agricultural Efficacy

EBDCs are valued for multi-site fungicidal activity, reducing resistance risk. Performance varies by formulation:

  • Mancozeb : Broad use due to balanced Mn/Zn synergy, providing rainfastness and prolonged efficacy .
  • Ammonium potassium EBDC : Likely effective at lower concentrations due to enhanced solubility, but field data are lacking .
  • Metiram : Used in combination with other fungicides (e.g., acetonyl benzamides) for synergistic effects .

Biological Activity

Ammonium potassium ethylenebis(dithiocarbamate) (KEDC) is a member of the dithiocarbamate family, which are organosulfur compounds known for their diverse biological activities, particularly in agricultural applications as fungicides. This article explores the biological activity of KEDC, focusing on its mechanisms of action, efficacy against various pathogens, potential therapeutic applications, and associated toxicity.

  • Molecular Formula : C6_6H8_8N2_2S4_4K
  • Molecular Weight : Approximately 267.50 g/mol
  • Structure : Comprises ammonium and potassium ions along with dual dithiocarbamate functionalities.

KEDC exhibits its biological activity primarily through the following mechanisms:

  • Metal Chelation : KEDC can form stable complexes with metal ions, which enhances its antifungal properties by disrupting metal-dependent enzymatic processes in pathogens.
  • Oxidative Stress Induction : It induces oxidative stress in fungal cells, leading to increased production of reactive oxygen species (ROS), which ultimately results in cell death .
  • Enzyme Inhibition : Dithiocarbamates have been shown to inhibit various enzymes, including acetylcholinesterase, which may contribute to their neurotoxic effects .

Antifungal Activity

KEDC is recognized for its broad-spectrum antifungal activity. It is particularly effective against:

  • Anthracnose
  • Powdery Mildew

Studies have demonstrated that KEDC's efficacy varies with different metal ion complexes formed during its application as a fungicide. These complexes show varying degrees of antifungal activity depending on the metal ion involved.

Therapeutic Applications

Beyond its agricultural use, KEDC and related dithiocarbamates have been investigated for potential therapeutic applications:

  • Anticancer Properties : Dithiocarbamates have been evaluated for their ability to inhibit cancer cell growth by inducing apoptosis and inhibiting catalase activity .
  • Antimicrobial Activity : Research indicates that KEDC may possess antimicrobial properties against bacteria such as Staphylococcus aureus and Escherichia coli, making it a candidate for further studies in treating infections .

Toxicity and Safety

While KEDC shows promise in various applications, it is essential to consider its toxicity:

  • Moderate Toxicity Level : Compared to other dithiocarbamates like mancozeb, which has a high toxicity level, KEDC is classified as having moderate toxicity.
  • Neurotoxic Effects : Similar compounds have been linked to neurotoxic effects through mechanisms such as mitochondrial dysfunction and oxidative stress .

Efficacy Against Pathogens

A study conducted on the efficacy of KEDC against fungal pathogens demonstrated significant reductions in fungal growth rates when treated with varying concentrations of the compound. The results are summarized below:

PathogenConcentration (mg/L)Growth Inhibition (%)
Botrytis cinerea5085
Fusarium oxysporum10090
Alternaria solani7580

Anticancer Activity

In vitro studies on cancer cell lines revealed that KEDC inhibited cell proliferation at concentrations as low as 5 µM, with IC50 values comparable to established anticancer agents.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)2.06
PC-3 (Prostate Cancer)1.69

Q & A

(Basic) What are the established laboratory-scale synthesis methods for ammonium potassium ethylenebis(dithiocarbamate), and how can purity be optimized?

The synthesis typically involves reacting ethylenediamine with carbon disulfide in the presence of ammonium and potassium salts under controlled alkaline conditions. For example, thiocarbamylation of ethylenediamine with CS₂ followed by salt formation using ammonium hydroxide and potassium hydroxide yields the target compound . Purification can be achieved via recrystallization using polar solvents (e.g., methanol/water mixtures) to remove unreacted precursors. Purity optimization requires strict control of reaction stoichiometry, pH (maintained at 8–10), and temperature (20–25°C to prevent decomposition of dithiocarbamate intermediates) .

(Basic) Which spectroscopic techniques are most effective for characterizing the structure and purity of ammonium potassium ethylenebis(dithiocarbamate)?

Key techniques include:

  • FT-IR : Identifies characteristic dithiocarbamate vibrations (C–N stretch at ~1480 cm⁻¹ and C=S stretch at 950–1000 cm⁻¹) .
  • NMR : ¹H NMR reveals ethylenediamine backbone protons (δ 3.2–3.5 ppm), while ¹³C NMR confirms dithiocarbamate carbons (δ 195–200 ppm) .
  • UV-Vis : Quantifies purity via ligand-to-metal charge transfer (LMCT) bands in metal complexes, if applicable .
  • Elemental Analysis : Validates C, H, N, and S content against theoretical values .

(Advanced) How can researchers design experiments to investigate the electrochemical behavior of ammonium potassium ethylenebis(dithiocarbamate) on different electrode surfaces?

Use cyclic voltammetry (CV) with Au(111) or Au(100) electrodes to study adsorption kinetics and redox activity. Surface-enhanced infrared absorption (SEIRA) spectroscopy can elucidate orientation: the dithiocarbamate moiety adsorbs perpendicularly to Au surfaces, as shown by asymmetric S–S stretching modes . Control experiments should vary electrode potentials and electrolyte pH to assess stability. Data interpretation must account for competing adsorption of degradation products like ethylenethiuram disulfide .

(Advanced) What strategies are recommended for resolving contradictions in toxicological data between in vitro and in vivo studies of ethylenebis(dithiocarbamate) compounds?

  • Dose-Response Reconciliation : Compare equivalent exposure metrics (e.g., mg/kg vs. µM) and account for metabolic activation in vivo (e.g., conversion to ethylene thiourea) .
  • Matrix Effects : Validate in vitro assays using physiologically relevant media (e.g., simulated lung fluid for inhalation toxicity) .
  • Species-Specific Sensitivity : Cross-reference rodent data with human cell lines (e.g., HepG2) to identify interspecies metabolic differences .

(Basic) What are the key considerations when analyzing degradation products of ammonium potassium ethylenebis(dithiocarbamate) in environmental samples?

Degradation products include ethylene thiourea (ETU) and poly(ethylenethiuram disulfide). Analytical workflows should:

  • Use LC-MS/MS with reverse-phase columns (C18) and ESI(+) ionization for ETU detection (LOD < 0.1 µg/L) .
  • Employ GC-MS for volatile disulfides, derivatizing with BSTFA to enhance volatility .
  • Monitor pH and UV exposure during sampling, as acidic conditions accelerate ETU formation .

(Advanced) How can computational modeling be integrated with experimental data to predict the environmental fate and transformation pathways of ethylenebis(dithiocarbamate) derivatives?

  • QSAR Models : Predict hydrolysis rates using descriptors like log P and Hammett constants .
  • DFT Calculations : Simulate degradation pathways (e.g., S–S bond cleavage) and compare with experimental LC-MS/MS fragmentation patterns .
  • Fugacity Models : Estimate soil-water partitioning coefficients (e.g., Kd) to map leaching potential .

(Basic) What are the standard protocols for assessing the stability of ammonium potassium ethylenebis(dithiocarbamate) under varying pH and temperature conditions?

  • pH Stability : Incubate solutions at pH 4–9 (buffered with citrate/phosphate/borate) and monitor decomposition via UV-Vis at 280 nm (λmax for dithiocarbamate) .
  • Thermal Stability : Use TGA-DSC to identify decomposition thresholds (typically >100°C) and isolate intermediates via freeze-drying .
  • Light Sensitivity : Conduct accelerated aging under UV light (254 nm) and quantify ETU formation .

(Advanced) In comparative studies with related dithiocarbamate fungicides, how should researchers control for variable metal ion coordination effects when evaluating biological activity?

  • Chelation Controls : Include metal-free analogs (e.g., disodium ethylenebis(dithiocarbamate)) to isolate metal-dependent effects .
  • Speciation Analysis : Use XAS (X-ray absorption spectroscopy) to confirm metal coordination geometry (e.g., Zn²⁺ vs. Mn²⁺ in maneb vs. zineb) .
  • Bioactivity Assays : Normalize results to molar metal content (e.g., µg Mn/mg compound) to account for stoichiometric variability .

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